6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
The compound is involved in the development of novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide-based inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. A molecular hybridization approach was employed, designing and synthesizing derivatives through a five-step synthesis starting from piperidin-4-one. These compounds demonstrated in vitro activity against Mycobacterium tuberculosis and were evaluated for their cytotoxicity against the RAW 264.7 cell line. One compound in particular showed significant activity with an IC50 of 5.87 ± 0.12 μM against MTB pantothenate synthetase and a minimal inhibitory concentration (MIC) of 9.28 μM, indicating its potential as an antimycobacterial lead (Samala et al., 2014).
Antimicrobial Activities
Various derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamides have been synthesized and tested for their antimicrobial properties. These compounds exhibit promising antibacterial activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. The antibacterial activity is attributed to the structural features of these compounds, and the study provides insights into their mechanism of action, potentially through the inhibition of essential bacterial enzymes or disruption of bacterial cell wall synthesis. This highlights the compound's potential application in developing new antimicrobial agents (Doshi et al., 2015).
Mechanism of Action
The mechanism of action of piperidine derivatives is diverse. They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Future Directions
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .
properties
IUPAC Name |
6-acetyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14(27)25-12-9-17-18(13-25)32-22(19(17)20(23)28)24-21(29)15-5-7-16(8-6-15)33(30,31)26-10-3-2-4-11-26/h5-8H,2-4,9-13H2,1H3,(H2,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJQWWCQCRZVCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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